4-(2,1,3-Benzoxadiazol-5-ylmethoxy)benzonitrile
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Overview
Description
4-(2,1,3-Benzoxadiazol-5-ylmethoxy)benzonitrile is an organic compound with the molecular formula C14H9N3O2. It is characterized by the presence of a benzoxadiazole ring attached to a benzonitrile moiety through a methoxy linker.
Preparation Methods
The synthesis of 4-(2,1,3-Benzoxadiazol-5-ylmethoxy)benzonitrile typically involves the following steps:
Formation of the Benzoxadiazole Ring: The benzoxadiazole ring can be synthesized through the cyclization of an appropriate precursor, such as an o-nitroaniline derivative, in the presence of a dehydrating agent like phosphorus oxychloride.
Attachment of the Methoxy Linker: The benzoxadiazole intermediate is then reacted with a suitable methoxy-containing reagent, such as methanol, under basic conditions to introduce the methoxy group.
Coupling with Benzonitrile: Finally, the methoxy-substituted benzoxadiazole is coupled with a benzonitrile derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
4-(2,1,3-Benzoxadiazol-5-ylmethoxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the nitrile group to an amine.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
4-(2,1,3-Benzoxadiazol-5-ylmethoxy)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials, including polymers and dyes.
Biology: The compound is investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 4-(2,1,3-Benzoxadiazol-5-ylmethoxy)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar compounds to 4-(2,1,3-Benzoxadiazol-5-ylmethoxy)benzonitrile include:
4-(2,1,3-Benzoxadiazol-5-ylmethoxy)benzaldehyde: This compound has an aldehyde group instead of a nitrile group, which can lead to different reactivity and applications.
4-(2,1,3-Benzoxadiazol-5-ylmethoxy)benzoic acid: The presence of a carboxylic acid group can influence the compound’s solubility and reactivity.
4-(2,1,3-Benzoxadiazol-5-ylmethoxy)benzylamine: The amine group can provide different biological activities and synthetic utility.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
4-(2,1,3-benzoxadiazol-5-ylmethoxy)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O2/c15-8-10-1-4-12(5-2-10)18-9-11-3-6-13-14(7-11)17-19-16-13/h1-7H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKBOZGOAPGJOBS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OCC2=CC3=NON=C3C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80384895 |
Source
|
Record name | 4-(2,1,3-benzoxadiazol-5-ylmethoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80384895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
845266-25-3 |
Source
|
Record name | 4-(2,1,3-benzoxadiazol-5-ylmethoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80384895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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